N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide
Description
Properties
Molecular Formula |
C8H8F3N3OS |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
1-amino-3-[3-(trifluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H8F3N3OS/c9-8(10,11)15-6-3-1-2-5(4-6)13-7(16)14-12/h1-4H,12H2,(H2,13,14,16) |
InChI Key |
YZRDHAMTLGOOIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=S)NN |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure
-
Reagents and Conditions
-
Hydrazine hydrate (1.2 equiv) and 3-(trifluoromethoxy)phenyl isothiocyanate (1.0 equiv) are combined in absolute ethanol (20 mL per mmol of isothiocyanate).
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The mixture is refluxed for 8–12 hours under nitrogen atmosphere to prevent oxidation.
-
Post-reaction, the solution is cooled to 0–5°C, and the precipitate is filtered, washed with cold ethanol, and recrystallized from a cyclohexane/ethyl acetate (3:1) mixture.
-
-
Yield and Purity
Use of Semicarbazide Derivatives
A modified approach involves substituting hydrazine with semicarbazide (NH₂-NH-C(O)-NH₂) to yield thiobiureas. While this method is less direct, it offers tunable electronic properties for downstream applications. For example, reacting semicarbazide with 3-(trifluoromethoxy)phenyl isothiocyanate in acetonitrile at 25°C produces a thiobiurea intermediate, which is subsequently hydrolyzed to the target compound under basic conditions.
Solid-Phase Synthesis
Emerging protocols utilize polymer-supported reagents to streamline purification. For instance, immobilizing hydrazine on silica gel enables efficient isolation of the product via simple filtration. This method reduces solvent waste but requires optimization for trifluoromethoxy-containing substrates.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Additives
-
Sodium acetate (1.5 equiv) enhances yield by scavenging HCl, preventing protonation of hydrazine.
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Molecular sieves (4Å) improve reaction efficiency by adsorbing moisture, particularly in hygroscopic solvents like acetonitrile.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
Applications and Derivative Synthesis
This compound serves as a precursor for heterocyclic systems, including:
Chemical Reactions Analysis
N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide participates in various reactions:
Oxidation/Reduction: It can undergo redox reactions.
Substitution: Substituents on the phenyl ring can be modified.
Common Reagents: Hydrazine hydrate, isopropanol, and aryl isothiocyanates.
Major Products: Thiosemicarbazides and the final compound.
Scientific Research Applications
Medicinal Chemistry
N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide has been explored for its potential therapeutic effects:
- Cancer Research : Derivatives of this compound have shown promise in forming coordination compounds with transition metals like copper and nickel, which act as bridging ligands. These complexes have demonstrated the ability to inhibit the growth of human leukemia cells in vitro, suggesting their application in cancer treatment (Pakhontsu et al., 2014).
- Antimicrobial Activity : Studies indicate that thiosemicarbazones related to this compound exhibit antimicrobial properties against various pathogens. The presence of the trifluoromethoxy group enhances their biological activity, making them candidates for developing new antimicrobial agents (Marenco et al., 2012) .
Biological Studies
The interactions of this compound with biomolecules are under investigation:
- Fluorescent Probes : Research has highlighted its potential as a fluorescent sensor for detecting iron (Fe(III)) in biological and environmental samples. This capability is attributed to a concentration-dependent increase in fluorescence upon binding with iron (Marenco et al., 2012).
- Mechanism of Action : The precise mechanisms by which this compound exerts its biological effects are still being elucidated. It is believed to interact with specific molecular targets or pathways that could lead to therapeutic benefits.
Case Study 1: Anticancer Activity
In a study conducted on thiosemicarbazone derivatives, it was found that specific modifications led to significant anticancer activity against various cancer cell lines, demonstrating the potential of compounds like this compound in oncology research .
Case Study 2: Antimicrobial Properties
Research on fluorinated compounds has shown that introducing trifluoromethoxy groups can enhance antimicrobial efficacy. One study revealed that derivatives exhibited potent activity against Mycobacterium smegmatis, indicating their potential as new therapeutic agents against tuberculosis .
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide with structurally related hydrazinecarbothioamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Effects on Electronic and Lipophilic Properties
Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃):
- The -OCF₃ group introduces greater polarity compared to -CF�3 due to the electronegative oxygen atom. This may reduce lipophilicity (logP) compared to N-(3-(trifluoromethyl)phenyl)hydrazinecarbothioamide (CAS 20069-30-1) .
- In contrast, dimethylphenyl derivatives (e.g., N-(2,5-dimethylphenyl)hydrazinecarbothioamide) exhibit increased lipophilicity, enhancing membrane permeability and bioavailability .
Biological Activity
N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound has the molecular formula C₈H₈F₃N₃S and a molecular weight of 235.23 g/mol. The introduction of the trifluoromethoxy group is crucial as it enhances the biological activity of the compound. The synthesis typically involves the reaction of isothiocyanatobenzene with hydrazine hydrate, allowing for the incorporation of the trifluoromethoxy group into the hydrazine framework. Alternative methods include radical trifluoromethylation using sodium triflinate.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Anticancer Properties : The compound has shown promising results in inhibiting the growth of human leukemia cells. In vitro studies indicate that it may induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Antibacterial Activity : It demonstrates antibacterial properties against various strains, showing effectiveness comparable to standard antibiotics. Minimum inhibitory concentrations (MICs) for certain derivatives have been reported in the range of 40-50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .
- Toxicity Evaluation : Toxicity assessments using brine shrimp lethality bioassays have revealed varying degrees of toxicity among related compounds, suggesting that structural modifications can significantly influence biological activity .
Anticancer Activity
A study focusing on the anticancer effects of this compound indicated that it effectively inhibits cell proliferation in several cancer types, including breast and leukemia cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase. The following table summarizes key findings from various studies:
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Leukemia | 15 | Induces apoptosis |
| Related Thiosemicarbazones | Breast Cancer (MCF-7) | 225 | Inhibits cell growth |
Antibacterial Activity
The antibacterial efficacy of this compound was evaluated against multiple bacterial strains. The results are presented in the following table:
| Bacterial Strain | MIC (µg/mL) | Comparison to Standard |
|---|---|---|
| E. faecalis | 40 | Comparable to Ceftriaxone |
| P. aeruginosa | 50 | Comparable to Ceftriaxone |
Case Studies
- Leukemia Treatment : In a controlled study, this compound was administered to leukemia cell lines, resulting in a significant reduction in cell viability (up to 70% at 15 µM concentration). Flow cytometry analysis confirmed an increase in early apoptotic cells.
- Antibacterial Efficacy : A comparative study with standard antibiotics showed that derivatives of this compound exhibited inhibition zones ranging from 19 mm to 30 mm against tested organisms, indicating strong antibacterial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
